(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 |
InChI Key |
NZIAOXLDVHVVAD-JTQLQIEISA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of a pyrrolidine derivative with a phenylmethanone precursor. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated pyrrolidines, ketones, and alcohols.
Scientific Research Applications
(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone with three analogs (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Solubility (LogP) | Synthetic Yield (%) | Bioactivity Notes |
|---|---|---|---|---|
| (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone | Chiral pyrrolidine, hydroxyl, phenyl | 1.8 (estimated) | ~67 (analog data) | Moderate CNS receptor affinity |
| (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone | Benzo-dioxane ring, pyrrolidine hydroxyl | 2.3 | 46–67 | Enhanced metabolic stability |
| (4-Methylpiperazin-1-yl)(phenyl)methanone | Piperazine ring, methyl substituent | 1.5 | 46 (15g analog) | High kinase inhibition potential |
| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate | Ethylamine chain, oxalate salt | 0.9 | — | Ion-channel modulation |
Structural and Electronic Differences
- Pyrrolidine vs. Piperazine Rings : The hydroxypyrrolidine moiety in the target compound provides a rigid, polar scaffold, whereas piperazine derivatives (e.g., 4-methylpiperazin-1-yl analogs) exhibit greater conformational flexibility and basicity due to the secondary amine .
- Aromatic Systems : Replacing phenyl with a benzo-dioxane ring (as in ’s compound) introduces electron-rich oxygen atoms, increasing solubility in polar solvents but reducing membrane permeability .
Pharmacological Implications
- Hydroxyl Group Impact: The (S)-3-hydroxyl group in the target compound enhances binding to GABA receptors compared to non-hydroxylated analogs, as observed in preclinical studies .
- Benzo-Dioxane Derivatives : These exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation but show lower blood-brain barrier penetration .
Biological Activity
(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrrolidine ring substituted with a hydroxyl group and linked to a phenyl ring via a carbonyl group. This configuration may allow it to interact with various biological targets, contributing to its pharmacological properties.
The biological activity of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone can be attributed to several mechanisms:
- Receptor Interaction : The compound may act on specific receptors in the nervous system, potentially influencing neurotransmitter pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thus affecting cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, which may extend to this compound.
Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, indicating that (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone may share similar antimicrobial efficacy.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 75 |
Anticancer Potential
In vitro studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone could also possess anticancer properties.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 200 |
| A549 | 150 |
Pharmacological Applications
Given its potential biological activities, (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone could be explored for various therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Drugs : Further investigation into its efficacy against specific cancers.
- Neurological Disorders : Potential use in modulating neurotransmitter systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
